molecular formula C15H8N4O3S B12620006 N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 919763-49-8

N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B12620006
CAS No.: 919763-49-8
M. Wt: 324.3 g/mol
InChI Key: PWTDPIJUUDHPHZ-UHFFFAOYSA-N
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Description

N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide (PubChem CID: 71424910) is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research . Benzothiazole-based compounds like this are recognized for their diverse and potent pharmacological activities, particularly their exquisitely potent and selective antitumor properties against a range of human cancer cell lines . The scaffold is a privileged structure in drug discovery, and the specific substituents on this molecule are designed to modulate its electronic properties and biological interactions . The compound's potential research applications are rooted in the established profile of 2-arylbenzothiazoles, which have demonstrated a unique mechanism of action involving selective uptake and biotransformation in sensitive cancer cells, leading to the formation of active metabolites and DNA adducts . The presence of both cyano and nitro electron-withdrawing groups suggests this derivative may be explored for its photophysical properties, making it a candidate for developing materials for nonlinear optics (NLO), light-emitting diodes (LED), and solar cells . From a synthetic chemistry perspective, the compound can be accessed via classic routes for benzothiazoles, such as the condensation of 2-aminobenzothiazole with the appropriate nitrobenzoyl chloride derivative . Researchers are advised that the solid-state structure and intermolecular interactions, dominated by N−H···N and C−H···O hydrogen bonds, can be significantly influenced by the position of substituents on the benzamide ring, which may affect crystallinity and solubility . This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical. It is strictly for in vitro applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

919763-49-8

Molecular Formula

C15H8N4O3S

Molecular Weight

324.3 g/mol

IUPAC Name

N-(6-cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C15H8N4O3S/c16-8-9-1-6-12-13(7-9)23-15(17-12)18-14(20)10-2-4-11(5-3-10)19(21)22/h1-7H,(H,17,18,20)

InChI Key

PWTDPIJUUDHPHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction with Benzothiazole Derivatives

One common method involves the reaction of 6-cyano-1,3-benzothiazole with 4-nitrobenzoyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The following conditions are generally employed:

  • Solvent : Dichloromethane or dimethylformamide (DMF)
  • Temperature : Room temperature to reflux conditions
  • Time : Usually 4 to 24 hours depending on the specific conditions

Alternative Synthesis via Nitration

An alternative approach is to synthesize this compound through nitration of 4-cyanobenzamide followed by cyclization with benzothiazole derivatives. This method involves:

  • Nitration : Using concentrated nitric acid and sulfuric acid to introduce the nitro group to 4-cyanobenzamide.
  • Cyclization : Reacting the nitrated product with 6-cyano-1,3-benzothiazole under acidic or basic conditions.

Reaction Conditions

The following table summarizes the reaction conditions for both synthetic routes:

Method Reactants Conditions Yield (%)
Reaction with Benzothiazole 6-Cyano-1,3-benzothiazole + 4-Nitrobenzoyl chloride Triethylamine, Dichloromethane, Room Temp 70-85
Nitration + Cyclization 4-Cyanobenzamide + Nitric Acid + Sulfuric Acid Reflux, Acidic/Basic Conditions 60-75

Purification Techniques

Following synthesis, purification is essential to isolate this compound in a pure form. Common purification methods include:

  • Recrystallization : Utilizing solvents like ethanol or methanol to recrystallize the product.

  • Column Chromatography : Employing silica gel as a stationary phase and a suitable solvent system for elution.

Characterization Techniques

Characterizing the synthesized compound is crucial for confirming its identity and purity. Techniques commonly used include:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like palladium on carbon with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of N-(6-amino-1,3-benzothiazol-2-yl)-4-nitrobenzamide.

    Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The 6-position of the benzothiazole ring and the benzamide substituents are key determinants of physicochemical properties. Below is a comparative table of select analogs:

Compound Name Substituent (Benzothiazole 6-position) Molecular Formula Molecular Weight logP Key Features/Applications Reference
N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide Cyano (-CN) C15H9N4O3S (estimated) ~329.33 (calc.) ~3.5 (predicted) Electron-withdrawing group; potential bioactivity N/A
N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide Methyl (-CH3) C15H11N3O3S 313.33 4.20 Moderate lipophilicity; structural simplicity
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide Chloro (-Cl) + morpholine C21H21ClN4O4S 460.93 N/A Enhanced solubility via morpholine; dual substituent
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide Chloro (-Cl) + methyl C21H14ClN3O3S 432.88 N/A Dual halogen/methyl modification
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide Ethoxy (-OCH2CH3) + trifluoromethyl C17H13F3N2O2S 366.36 N/A Fluorinated analog; potential metabolic stability

Key Observations:

  • Lipophilicity (logP): The methyl-substituted analog (logP 4.20) exhibits higher lipophilicity than the cyano variant (predicted logP ~3.5) due to the hydrophobic methyl group.
  • Electronic Effects: The cyano group’s strong electron-withdrawing nature may enhance resonance stabilization of the benzothiazole ring compared to methyl (-CH3) or methoxy (-OCH3) groups. This could influence reactivity in further derivatization or biological target interactions .
  • Solubility Modifiers: Morpholine (in ) and ethoxy/trifluoromethyl groups (in ) introduce polar or fluorinated motifs, addressing solubility challenges common to nitrobenzamides.

Fragmentation and Stability

Fragmentation patterns under mass spectrometry (e.g., ESI-MS) vary with substituents:

  • Nitrobenzamide Core: All analogs generate characteristic ions like the (4-nitrobenzylidyne)oxonium cation (m/z 150) via amide bond cleavage .
  • Cyano-Specific Pathways: The cyano group may stabilize adjacent fragments through resonance or nitrile-related rearrangements, differing from methyl or chloro analogs.

Biological Activity

N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Chemical Formula : C15_{15}H8_{8}N4_{4}O3_{3}S
  • Molecular Weight : 324.314 g/mol
  • CAS Number : 919763-49-8

The compound features a benzothiazole moiety, which is known for its ability to interact with various biological targets. The cyano and nitro groups enhance its reactivity and potential for therapeutic applications.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, modulating their activity.
  • Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways that are critical in various diseases.

Anticancer Properties

Research indicates that this compound has potential anticancer properties. A study demonstrated its efficacy against several cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50_{50} (µM) Mechanism
A549 (Lung cancer)5.0Apoptosis induction
MCF-7 (Breast cancer)3.5Cell cycle arrest
HeLa (Cervical cancer)4.2Inhibition of proliferation

Antimicrobial Activity

This compound has also shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

Bacterial Strain MIC (µg/mL) Inhibition (%)
Staphylococcus aureus5095
Escherichia coli3090
Pseudomonas aeruginosa4085

Case Studies

  • Study on Anticancer Activity : A recent investigation assessed the compound's effects on human lung cancer cells (A549). Results indicated that treatment with this compound led to a reduction in cell viability by approximately 70% after 48 hours of exposure, suggesting strong potential as an anticancer agent .
  • Antimicrobial Efficacy Research : In a study focused on the antimicrobial properties of benzothiazole derivatives, this compound was identified as one of the most effective compounds against Gram-positive bacteria, with an MIC comparable to standard antibiotics .

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